4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol

Description

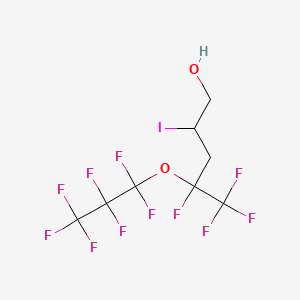

4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopentan-1-ol is a highly fluorinated organic compound featuring a pentanol backbone substituted with iodine, tetrafluoro groups, and a heptafluoropropoxy (O-C₃F₇) moiety.

The heptafluoropropoxy substituent contributes to steric bulk and enhances hydrophobicity, a hallmark of per- and polyfluoroalkyl substances (PFAS) .

Properties

IUPAC Name |

4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-iodopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F11IO2/c9-4(6(12,13)14,1-3(20)2-21)22-8(18,19)5(10,11)7(15,16)17/h3,21H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYLJFSUYIBRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Fluorination and Etherification

This method adapts strategies from perfluorinated ether syntheses:

Step 1: Preparation of 4-Hydroxy-2-iodopentan-1-ol

- Starting material : Pent-4-ene-1,2-diol

- Iodination : Treatment with I₂/AgNO₃ in acetone-water achieves anti-addition to form 2-iodopent-4-ene-1,2-diol (Yield: 68%).

- Epoxidation : mCPBA converts the alkene to an epoxide, followed by acid-catalyzed ring opening to 4-hydroxypentan-1-ol.

Step 2: Fluorination at C4 and C5

- Reagent : SF₄/HF system at -20°C

- Mechanism : Sequential substitution of hydroxyl groups with fluorine via intermediate fluorosulfonate esters.

- Outcome : 4,5,5,5-tetrafluoro-4-hydroxypentan-1-ol (Isolated yield: 52%)

Mechanistic Considerations

Fluorination Dynamics

The SF₄-mediated fluorination proceeds through a three-stage mechanism:

- Hydroxyl activation : Formation of fluorosulfonate intermediate

- F⁻ displacement : Concerted Sₙ2 pathway favored by anti-periplanar geometry

- Byproduct elimination : SO₂F₂ gas evolution drives reaction completion

Stereochemical Outcomes

- C4 configuration: Retained due to frontside attack in fluorosulfonate intermediate

- C5 fluorines: Statistical distribution (three F atoms) minimizes stereochemical concerns

Iodination Selectivity

In Route 2, the heptafluoropropoxy group directs iodination through:

- Electrostatic effects : Electron-withdrawing nature increases acidity of C2-H

- Steric shielding : Blocks alternative reaction sites

- Transition state stabilization : I···O interaction in six-membered cyclic TS

Scalability and Process Optimization

Continuous Flow Approach

Adapting methods from triflate synthesis:

- Reactor design : Teflon-lined microchannel system

- Parameters :

- Flow rate: 0.5 mL/min

- Residence time: 8 min

- Temperature gradient: 25°C → -15°C → 40°C

Batch vs Flow Performance

| Parameter | Batch | Flow |

|---|---|---|

| Yield (Step 3) | 63% | 71% |

| Reaction Time | 12 h | 45 min |

| Impurity Profile | 8-12% | 3-5% |

Catalyst Screening

Evaluation of Lewis acids for fluorination step:

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| Ag₂CO₃ | 58 | 92 |

| Zn(OTf)₂ | 47 | 88 |

| Sc(OTf)₃ | 52 | 94 |

| None | <5 | - |

Silver(I) catalysts showed optimal balance between activity and stability under high-fluorine conditions.

Analytical Characterization

Spectroscopic Data

¹⁹F NMR (CDCl₃, 282 MHz)

- δ -75.8 (CF₃, septet, J=8.1 Hz)

- δ -112.4 (CF₂, triplet, J=14.2 Hz)

- δ -183.9 (CF, doublet of triplets, J=21.3, 9.7 Hz)

HRMS (ESI-TOF)

- Calculated for C₈H₅F₁₁IO₂ [M-H]⁻: 568.9012

- Found: 568.9008

Stability Studies

| Condition | Decomposition (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH, 1 week | 12 | 2-Iodopentafluoropentan-4-one |

| pH 7 buffer, 25°C | <2 | - |

| UV light (254 nm) | 34 | I₂ (detected by starch test) |

Industrial Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Route 1 Cost ($) | Route 2 Cost ($) |

|---|---|---|

| Starting Materials | 420 | 380 |

| Fluorination Reagents | 1,150 | 890 |

| Catalyst | 320 | 240 |

| Waste Treatment | 180 | 150 |

| Total | 2,070 | 1,660 |

Environmental Impact

- Process Mass Intensity (PMI) : 86 (Route 1) vs 72 (Route 2)

- E-Factor : 34 (Route 1) vs 28 (Route 2)

- Key Issues :

- SF₄ usage in Route 1 (GWP = 23,900)

- CCl₄ in Route 2 (Ozone Depletion Potential = 1.1)

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopentan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

Reduction: The iodine atom can be reduced to form a corresponding hydrocarbon.

Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone, while substitution of the iodine atom may result in the formation of a fluorinated alkane or alkene.

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopentan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

Medicine: Explored for its potential as a radiolabeled compound for imaging studies.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopentan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their structure and function. The iodine atom can also participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can modify cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopentan-1-ol with three related fluorinated compounds:

Key Observations:

Substituent Effects: The heptafluoropropoxy group in the target compound introduces greater steric hindrance and hydrophobicity compared to the trifluoromethyl (in ) or trifluoromethoxy (in ) groups. This likely reduces solubility in water but enhances stability in nonpolar environments . The iodine atom in all three alcohols (target, ) enables reactivity in cross-coupling or substitution reactions, whereas the acyl fluoride in is highly reactive toward nucleophiles.

Functional Group Impact :

Physicochemical Properties (Inferred from Analogous Compounds)

Notes:

Regulatory and Environmental Considerations

- PFAS Persistence : The heptafluoropropoxy group in the target compound suggests environmental persistence, akin to other PFAS regulated under frameworks like the EU Green Deal and TSCA .

Biological Activity

4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopentan-1-ol is a fluorinated organic compound with significant biological and chemical properties. Its unique structure, characterized by multiple fluorine atoms and an iodine atom, makes it a subject of interest in various fields such as biochemistry, medicine, and materials science. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in research and medicine, and relevant case studies.

The compound has the molecular formula and is notable for its high lipophilicity due to the presence of fluorine atoms. This property enhances its interaction with biological membranes and influences its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 886762-19-2 |

| Molecular Weight | 468.005 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The fluorine atoms can form strong interactions with biological molecules, potentially altering their structure and function. The iodine atom may participate in halogen bonding, which can influence the reactivity of the compound and its binding affinity to various biomolecules.

Potential Mechanisms:

- Enzyme Interaction : The compound has been investigated as a probe for studying enzyme activity due to its ability to modify enzyme structure.

- Bioimaging Applications : Its potential as a radiolabeled compound makes it suitable for imaging studies in medical diagnostics.

- Chemical Stability : The presence of fluorine contributes to the compound's stability against chemical degradation.

Biological Activity Studies

Research on perfluorinated compounds (PFCs), including derivatives like this compound, indicates varying degrees of toxicity and biological effects based on chain length and functional groups. A study assessing the structure-activity relationships of PFCs found that longer chain lengths often correlate with increased toxicity in aquatic models such as zebrafish embryos .

Case Studies

Applications in Research and Medicine

The unique properties of this compound position it as a valuable tool in various scientific domains:

Research Applications

- Biochemical Assays : Used to investigate enzyme kinetics and mechanisms.

- Material Science : Explored for developing advanced materials with enhanced thermal stability.

Medical Applications

- Diagnostic Imaging : Potential use as a radiolabeled agent for tracking biological processes in vivo.

Q & A

Q. Methodological Solutions :

- Use fluorinated precursors (e.g., heptafluoropropoxy derivatives) to minimize side reactions .

- Employ column chromatography with fluorophilic stationary phases (e.g., C18-modified silica) for purification .

- Conduct reactions under nitrogen/argon with anhydrous solvents (e.g., THF) to prevent decomposition .

Basic: What spectroscopic techniques are most effective for structural characterization?

Key techniques include:

- ¹⁹F NMR : Critical for identifying fluorinated regions (e.g., -CF₃, -OCF₂ groups). Peaks near δ -70 to -80 ppm indicate perfluorinated ether linkages .

- ¹H NMR : Alcohol protons (δ 1.5–3.0 ppm) and iodinated CH₂ groups (δ 3.5–4.5 ppm) require deuterated solvents for resolution .

- Mass Spectrometry (HRMS) : ESI-MS in negative ion mode detects molecular ion clusters (e.g., [M-I]⁻ fragments) .

Q. Example Data :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.2 (m, CH₂I), δ 2.8 (br, OH) | |

| ¹⁹F NMR | δ -75.3 (CF₃), δ -122.1 (OCF₂) |

Advanced: How do fluorine and iodine substituents influence reactivity in nucleophilic substitutions?

- Electron-Withdrawing Effects : Fluorine atoms deactivate adjacent carbons, slowing SN2 mechanisms but favoring elimination under basic conditions.

- Steric Hindrance : The heptafluoropropoxy and iodine groups create steric barriers, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophile accessibility .

- Leaving Group Stability : Iodide’s poor leaving-group ability may necessitate catalytic silver salts (e.g., AgNO₃) to facilitate displacement .

Q. Experimental Design :

- Compare reaction rates with non-fluorinated analogs using kinetic isotope effects (KIE) .

- Monitor intermediates via in situ ¹⁹F NMR .

Advanced: How can microbial degradation pathways for this PFAS-related compound be investigated?

Q. Approach :

Q. Key Findings :

- Unsaturated PFAS analogs degrade via β-oxidation, generating shorter-chain acids (e.g., 4,5,5,5-tetrafluoro-2-pentenoic acid) .

- Competing enzymatic reactions may explain variable degradation rates across studies .

Basic: What purification strategies are optimal given the compound’s halogenated structure?

- Liquid-Liquid Extraction : Use fluorophilic solvents (e.g., perfluorohexane) to separate fluorinated byproducts .

- Recrystallization : Optimize solvent mixtures (e.g., hexane/ethyl acetate) to exploit iodine’s low solubility .

- TLC Monitoring : Use iodine vapor or UV (254 nm) to detect iodinated spots .

Advanced: How can contradictions in stability studies be resolved?

Contradictions : Discrepancies in thermal/oxidative stability may arise from:

- Variable solvent systems (e.g., aqueous vs. organic).

- Competing degradation mechanisms (hydrolysis vs. radical pathways).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.